Product packaging for D-Valsartan(Cat. No.:CAS No. 137862-87-4)

D-Valsartan

Cat. No.: B131288
CAS No.: 137862-87-4
M. Wt: 435.5 g/mol
InChI Key: ACWBQPMHZXGDFX-JOCHJYFZSA-N
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Description

Principles of Chirality in Pharmaceutical Science

Chirality, derived from the Greek word for hand, describes a geometric property of molecules that, like a pair of hands, are mirror images of each other but cannot be perfectly superimposed. up.pt These mirror-image molecules are known as enantiomers. up.pt A molecule typically exhibits chirality when it contains a stereocenter, most commonly a carbon atom bonded to four different groups. up.ptchiralpedia.com

While enantiomers share identical physical and chemical properties in an achiral environment, they can behave very differently within a chiral environment, such as the human body. mdpi.comnih.gov This is because biological systems, including enzymes and receptors, are themselves chiral and can therefore differentiate between the two enantiomers of a drug. mdpi.comnih.gov This selective interaction can lead to significant differences in the pharmacological and toxicological profiles of each enantiomer. nih.govkhanacademy.org The enantiomer that produces the desired therapeutic effect is termed the "eutomer," while the less active or inactive enantiomer is called the "distomer." mdpi.com

Contextualizing D-Valsartan within Angiotensin II Receptor Blockers (ARBs)

This compound is the (R)-enantiomer of Valsartan (B143634), a potent and selective Angiotensin II Receptor Blocker (ARB). mdpi.comontosight.ai ARBs are a class of drugs that lower blood pressure by blocking the action of angiotensin II, a hormone that causes vasoconstriction (narrowing of blood vessels). wikipedia.orgnih.govnih.gov They achieve this by selectively binding to the angiotensin II type 1 (AT1) receptor, preventing angiotensin II from exerting its hypertensive effects. nih.govnih.govmayoclinic.org

The therapeutic activity of Valsartan is primarily attributed to its (S)-enantiomer. mdpi.comymc.eu The (R)-enantiomer, this compound, is considered essentially inactive or possesses significantly lower activity compared to the (S)-form. mdpi.comontosight.ai Research indicates that the (R)-enantiomer of valsartan does not effectively inhibit the angiotensin II-induced activity of plasminogen activator inhibitor-1, highlighting the stereospecific nature of the drug's action. mdpi.comingentaconnect.com

Research Significance of Enantiomeric Purity in Active Pharmaceutical Ingredients (APIs)

The distinct biological activities of enantiomers underscore the critical importance of enantiomeric purity in Active Pharmaceutical Ingredients (APIs). veranova.comlibretexts.org For many chiral drugs, administering a single, active enantiomer can lead to a more selective pharmacological profile, an improved therapeutic index, and simpler pharmacokinetics. mdpi.com Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines that favor the development of single-enantiomer drugs over racemic mixtures (a 1:1 mixture of both enantiomers). veranova.comamericanpharmaceuticalreview.com

The study of individual enantiomers like this compound is crucial for several reasons. Firstly, it allows for a comprehensive understanding of the structure-activity relationship of the drug, clarifying which stereochemical configuration is responsible for the therapeutic effect. Secondly, the inactive or less active enantiomer is often considered an impurity in the final drug product. mdpi.com Therefore, robust analytical methods are required to detect and quantify the presence of the unwanted enantiomer to ensure the quality, safety, and efficacy of the API. ingentaconnect.comglobalcardiologyscienceandpractice.com The development of such methods, often employing techniques like chiral high-performance liquid chromatography (HPLC), is a significant area of pharmaceutical research. ymc.euingentaconnect.comamericanpharmaceuticalreview.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H29N5O3 B131288 D-Valsartan CAS No. 137862-87-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWBQPMHZXGDFX-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@H](C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137862-87-4
Record name Valsartan, D-
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Record name 137862-87-4
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Record name VALSARTAN, D-
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Stereochemical Characterization and Origins of D Valsartan

Enantiomeric Relationship and Configuration with S-Valsartan

Valsartan (B143634) possesses a single chiral center in the L-valine moiety of its structure, leading to the existence of two non-superimposable mirror images known as enantiomers. acgpubs.org The therapeutically active form is the (S)-enantiomer, referred to as S-valsartan or L-valsartan. mdpi.comnih.gov Its counterpart, D-valsartan, is the (R)-enantiomer. mdpi.comontosight.ai While sharing the same molecular formula and connectivity of atoms, these enantiomers differ in their three-dimensional arrangement. mdpi.com The (S)-configuration is derived from the use of the naturally occurring amino acid L-valine as a starting material in the synthesis. acgpubs.org Consequently, this compound is considered an impurity in commercial valsartan preparations, and its levels are carefully controlled. mdpi.com The differing spatial arrangements of the substituents around the chiral carbon result in distinct interactions with chiral environments, such as biological receptors, which explains the lower pharmacological activity of the D-enantiomer compared to the S-enantiomer. mdpi.comnih.gov

AttributeS-ValsartanThis compound
IUPAC Name (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid nih.gov(2R)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid nih.gov
Stereochemical Descriptor (S)-enantiomer mdpi.com(R)-enantiomer mdpi.comontosight.ai
Synonyms L-valsartan, Valsartan nih.govent-Valsartan, Valsartan Impurity A [EP] nih.gov
Biological Activity Active angiotensin II receptor antagonist ontosight.aiSignificantly lower activity than S-enantiomer mdpi.comnih.gov
Origin in Synthesis Derived from L-valine starting material acgpubs.orgForms as an impurity through racemization or as a by-product researchgate.netgoogle.com

Pathways of this compound Formation in Valsartan Synthesis

The presence of this compound in the final active pharmaceutical ingredient is primarily a consequence of the chemical processes employed during the synthesis of S-valsartan. Two principal pathways contribute to its formation: racemization and the generation of by-products.

Racemization Mechanisms During Chemical Processing

Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers (a racemate), is a significant source of this compound. researchgate.net This process can occur at the chiral center of the valine moiety during various stages of the synthesis.

A critical step where racemization is frequently observed is the hydrolysis of valsartan ester intermediates, such as the methyl or benzyl (B1604629) ester, to the final carboxylic acid. researchgate.netresearchgate.netgoogle.com This hydrolysis is often carried out under basic conditions, for instance, using alkali metal hydroxides like sodium hydroxide (B78521) or potassium hydroxide. google.comacs.org The alkaline environment can facilitate the deprotonation of the alpha-carbon of the valine residue, leading to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either side of this planar intermediate, resulting in the formation of both the (S) and (R) enantiomers, thereby leading to racemization. google.com Research has shown that hydrolysis with certain bases can lead to significant racemization, with some processes reporting up to 15% of the D-isomer. acs.org

To mitigate this, alternative hydrolysis conditions have been explored. For example, the use of barium hydroxide has been reported to result in less than 3% racemization. acs.org Another approach involves avoiding alkaline reagents altogether during the purification steps to prevent any increase in the D-isomer content. google.com

Reaction StepConditions Promoting RacemizationResult
Ester Hydrolysis Use of strong alkaline bases (e.g., NaOH, KOH) google.comacs.orgFormation of a planar enolate intermediate, leading to a mixture of S- and this compound upon reprotonation. google.com
Tetrazole Ring Formation High temperatures during the reaction of the cyano group with sodium azide. researchgate.netresearchgate.netPartial racemization of the L-valine moiety. researchgate.netresearchgate.net

By-product Formation in Synthetic Routes

Besides racemization of the desired S-valsartan or its precursors, this compound can also be introduced as a by-product through side reactions or the use of impure starting materials. While specific synthetic routes are designed to be highly stereoselective, deviations from optimal conditions can lead to the formation of undesired stereoisomers.

The synthesis of valsartan involves multiple steps, and impurities can be introduced at various stages. ontosight.ai For instance, if the starting L-valine ester contains some amount of the D-valine ester, this impurity will be carried through the synthetic sequence to yield this compound in the final product.

Strategies for Chiral Resolution and Enantioselective Synthesis of Valsartan Enantiomers

Diastereomeric Crystallization for Enantiomeric Separation

Diastereomeric crystallization is a classical and widely used method for resolving racemic mixtures. nih.govwikipedia.org The process involves reacting the racemic mixture (containing both D- and L-valsartan) with a single, pure enantiomer of another chiral compound, known as a resolving agent. This reaction forms a pair of diastereomeric salts, which, unlike the original enantiomers, have different physical properties, such as solubility. nih.govinnovareacademics.in This difference allows for their separation through crystallization. wikipedia.org

Optimization of Resolving Agents and Process Parameters

The success of diastereomeric resolution hinges on the careful selection of the resolving agent and the optimization of various process parameters. researchgate.net An ideal resolving agent should be readily available, inexpensive, and form diastereomeric salts that exhibit a significant difference in solubility in a chosen solvent, facilitating easy separation. nih.gov

One effective resolving agent for valsartan (B143634) is dehydroabietylamine (B24195) (DHAA), a naturally derived chiral amine. Research has demonstrated its strong chiral recognition ability for valsartan enantiomers. researchgate.net The separation process involves several key parameters that must be optimized to maximize the yield and purity of the desired (S)-valsartan enantiomer. researchgate.net

A study utilizing a Box-Behnken design and response surface methodology (RSM) optimized the resolution process with DHAA. researchgate.net The key parameters investigated were the molar ratio of DHAA to valsartan, the solvent-to-valsartan ratio, the reaction temperature, and the crystallization temperature. researchgate.net The optimal conditions were determined to be a 1.02 molar ratio of DHAA/valsartan, a 5.0 mL/g liquid-solid ratio of solvent/valsartan, a reaction temperature of 75°C, and a crystallization temperature of 5°C. researchgate.net Under these conditions, a purity of 99.1% and a recovery yield of 87.2% for S-valsartan were achieved. researchgate.net The choice of solvent is also critical; ethyl acetate (B1210297) saturated with water has been identified as a suitable medium for this resolution. researchgate.net

Table 1: Optimized Parameters for Diastereomeric Resolution of Valsartan using DHAA

ParameterOptimized ValueReference
Resolving AgentDehydroabietylamine (DHAA) researchgate.net
Molar Ratio (DHAA/Valsartan)1.02 researchgate.net
SolventEthyl Acetate (saturated with H₂O) researchgate.net
Liquid-Solid Ratio (Solvent/Valsartan)5.0 mL/g researchgate.net
Reaction Temperature75 °C researchgate.net
Crystallization Temperature5 °C researchgate.net
Resulting S-Valsartan Purity 99.1% researchgate.net
Resulting S-Valsartan Yield 87.2% researchgate.net

Enantioselective Extraction Techniques

Enantioselective extraction is another strategy for separating enantiomers, which relies on the differential partitioning of enantiomers between two immiscible liquid phases. researchgate.net This is achieved by using a chiral selector or a chiral recognition medium that interacts differently with each enantiomer. researchgate.net

Application of Chiral Recognition Media

Recent advancements have explored the use of novel chiral recognition media, such as chiral eutectic solvents (ESs), for the enantioselective extraction of valsartan. researchgate.net A study investigated hydrophobic eutectic solvents formed by L-menthol and (+)-Di-p-toluoyl-D-tartaric acid (LM-DTTA) as a chiral medium for the liquid-liquid extraction of R- and S-valsartan. researchgate.net

The effectiveness of this enantioselective extraction process depends on several factors, including the phase volume ratio, the initial concentration of racemic valsartan, the extraction temperature, and the pH of the system. researchgate.net Optimization of these parameters showed that the LM-DTTA eutectic solvent exhibited high enantioselectivity, achieving an enantiomeric excess (ee) value for S-valsartan of up to 91% in a single extraction step. researchgate.net A significant advantage of this method is the ability to recycle the chiral medium. The LM-DTTA can be recovered through back-extraction with a sodium bicarbonate solution and has been shown to be reusable for at least five cycles with similar performance. researchgate.net This provides a sustainable and efficient method for the separation of valsartan enantiomers. researchgate.net

Asymmetric Catalysis and Synthesis Approaches for Enantiopure Valsartan

Asymmetric catalysis offers a more direct route to obtaining a single, desired enantiomer, bypassing the need for resolving a racemic mixture. nih.govub.edu This approach involves using a chiral catalyst to steer a chemical reaction toward the formation of predominantly one enantiomer from a prochiral substrate. ub.educhiralpedia.com

The synthesis of valsartan involves several chemical steps, and introducing chirality early in the synthesis is a key strategy. One approach involves the reaction of a biphenyl (B1667301) precursor with a chiral derivative of the amino acid valine. For instance, N-[[2′-(1-Triphenylmethyltetrazol-5-yl)biphenyl-4-yl]methyl]-l-valine Methyl Ester can be synthesized and then acylated and detritylated to produce the desired (S)-enantiomer of a valsartan intermediate. acs.org

Biocatalysis, which utilizes enzymes as catalysts, has also emerged as a powerful tool in asymmetric synthesis due to the high selectivity enzymes often exhibit under mild reaction conditions. nih.govmdpi.com For example, lipase-catalyzed reactions can be employed for the kinetic resolution of racemic esters of valsartan. mdpi.com In such a process, the enzyme selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the unreacted ester (one enantiomer) from the hydrolyzed acid (the other enantiomer). Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, can theoretically achieve a 100% yield of the desired enantiomer. nih.gov

The development of robust purification methods is crucial to remove process-related impurities and ensure the final product has high enantiomeric purity. acs.org For example, a process was developed where a key intermediate was crystallized from the reaction mixture with an enantiomeric purity greater than 99.7%. acs.org This highlights the importance of integrating asymmetric synthesis steps with effective purification techniques to produce enantiopure valsartan on a commercial scale. acs.org

Advanced Analytical Methodologies for D Valsartan Enantiomeric Purity Assessment

Chromatographic Enantioseparation Techniques

Chromatography stands as a cornerstone for chiral separations in the pharmaceutical industry. Its high resolving power allows for the effective separation of enantiomers, enabling precise quantification of the undesired enantiomer in the drug substance.

Chiral High-Performance Liquid Chromatography (HPLC) Development and Validation

Chiral High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the enantiomeric separation of valsartan (B143634). ingentaconnect.com Method development often involves screening various chiral stationary phases (CSPs) and mobile phase compositions to achieve optimal separation.

Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are particularly effective. ingentaconnect.comgoogle.comnih.gov A robust and validated method employs an amylose-based Chiralpak AD-H column. ingentaconnect.comnih.gov The mobile phase, a mixture of n-hexane, 2-propanol, and trifluoroacetic acid, plays a crucial role. Trifluoroacetic acid, in particular, has been shown to significantly enhance chromatographic efficiency and the resolution between the (S)- and (R)-enantiomers. ingentaconnect.comnih.gov This method demonstrated a resolution factor greater than 3.2, comfortably exceeding the requirements for baseline separation. ingentaconnect.comnih.gov

Another approach involves ligand-exchange chromatography (LEC) using a conventional, non-chiral C18 column. chula.ac.thnih.gov This cost-effective technique utilizes a chiral selector, such as L-isoleucine, and a metal ion like cupric sulfate (B86663) in the mobile phase. chula.ac.thnih.gov The formation of transient diastereomeric complexes allows for the separation of the enantiomers. An optimized LEC method achieved a resolution of over 2.7 between the valsartan enantiomers. chula.ac.thnih.gov

Validation of these HPLC methods is performed according to International Conference on Harmonisation (ICH) guidelines. ingentaconnect.comchula.ac.thnih.gov Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For the Chiralpak AD-H method, the LOQ for D-Valsartan was established at 600 ng/mL, with a detection limit of 200 ng/mL. ingentaconnect.comnih.gov Recovery studies for this compound demonstrated high accuracy, with values ranging from 98.7% to 100.05%. ingentaconnect.comnih.gov Similarly, the LEC method showed excellent linearity (r² > 0.999) and recovery (97.8%–101.7%). nih.gov

Table 1: Chiral HPLC Methodologies for Valsartan Enantiomers

Parameter Method 1: Polysaccharide-Based CSP Method 2: Ligand-Exchange Chromatography (LEC)
Stationary Phase Chiralpak AD-H (5 µm, 250 x 4.6mm) ingentaconnect.comnih.govsigmaaldrich.com Reversed-phase C18 Zorbax Eclipse Plus (5 µm, 250 mm x 4.6 mm) chula.ac.th
Mobile Phase n-hexane: 2-propanol: trifluoroacetic acid (85:15:0.2, v/v/v) ingentaconnect.comnih.gov 57% (v/v) Methanol with 1.5 mM L-isoleucine, 0.5 mM cupric sulfate, 10 mM sodium acetate (B1210297) (pH 6.1) chula.ac.th
Flow Rate 1.0 mL/min ingentaconnect.comnih.gov 0.8 mL/min chula.ac.th
Detection UV sigmaaldrich.com 210 nm chula.ac.th
Resolution (Rs) > 3.2 ingentaconnect.comnih.gov > 2.7 chula.ac.thnih.gov
LOD for this compound 200 ng/mL ingentaconnect.comnih.gov Not specified, LOQ is 2 µg/mL chula.ac.th
LOQ for this compound 600 ng/mL ingentaconnect.comnih.gov 2 µg/mL chula.ac.th
Linearity Range 600 - 6000 ng/mL ingentaconnect.comnih.gov 2 µg/mL - 6 µg/mL chula.ac.th
Accuracy (% Recovery) 98.7% - 100.05% ingentaconnect.comnih.gov 97.8% - 101.7% chula.ac.thnih.gov

Supercritical Fluid Chromatography (SFC) for Chiral Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed, efficiency, and environmental impact. selvita.comfagg.be By using supercritical carbon dioxide as the primary mobile phase, SFC reduces the consumption of toxic organic solvents, aligning with green chemistry principles. selvita.com The low viscosity and high diffusivity of supercritical fluids permit the use of higher flow rates, leading to faster analysis times and increased sample throughput, which is highly beneficial in pharmaceutical development. fagg.bechromatographyonline.com

In the context of chiral analysis, SFC is predominantly used for both analytical and preparative-scale enantioresolutions. selvita.comfagg.be The method development process in SFC often involves a screening phase where multiple chiral stationary phases are tested with various organic modifiers (co-solvents) like methanol. fagg.benih.gov This high-throughput screening approach is feasible due to the rapid column equilibration times in SFC. chromatographyonline.com

While specific validated methods for this compound using SFC are not as extensively published as HPLC methods, the principles of SFC make it highly suitable for this application. The technique's compatibility with a wide range of chiral selectors and its proven success in separating complex chiral molecules in the pharmaceutical industry suggest its strong potential for the efficient and rapid purity assessment of this compound. chromatographyonline.comresearcher.life

Capillary Electrophoresis (CE) and Capillary Zone Electrophoresis (CZE) for Enantiomer Resolution

Capillary Electrophoresis (CE) and its most common mode, Capillary Zone Electrophoresis (CZE), are highly efficient separation techniques that offer an alternative to chromatographic methods for chiral analysis. researchgate.net CE methods are characterized by their high resolving power, minimal sample and reagent consumption, and operational flexibility. researchgate.netmdpi.com

For the enantiomeric separation of valsartan, CZE has been successfully applied, demonstrating its suitability for determining the chiral purity of the drug substance. sigmaaldrich.commdpi.comnih.gov The separation principle relies on the differential interaction of the enantiomers with a chiral selector added to the background electrolyte (BGE). mdpi.com This interaction leads to different electrophoretic mobilities, resulting in the separation of the enantiomers. A complete baseline separation of the (R)- and (S)-enantiomers of valsartan can be achieved in an untreated fused-silica capillary. jocpr.com

Validation of these CZE methods confirms their accuracy and precision for quantifying this compound. mdpi.comnih.gov For instance, one validated method demonstrated a limit of detection of 0.01% and a limit of quantification of 0.05% for the R-enantiomer relative to a 1 mg/mL concentration of S-valsartan. researchgate.netsigmaaldrich.comnih.gov The recovery of the R-enantiomer from drug products ranged from 97.0% to 99.6%, indicating the method's accuracy. sigmaaldrich.comnih.gov

Optimization of Chiral Selectors and Background Electrolytes

The success of a chiral CZE separation hinges on the careful optimization of the chiral selector (CS) and the composition of the background electrolyte. researchgate.netmdpi.com Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE due to their ability to form inclusion complexes with a wide range of molecules. mdpi.comdntb.gov.ua

For valsartan, various cyclodextrins have been investigated, with acetyl-β-cyclodextrin (A-β-CD) and native β-cyclodextrin (β-CD) proving to be effective. researchgate.netmdpi.comnih.gov The concentration of the chiral selector is a critical parameter; for A-β-CD, a concentration of 10 mM was found to be optimal for resolving the valsartan enantiomers. researchgate.netnih.gov For β-CD, an optimal concentration of 18 mg/mL yielded a resolution of 1.64. jocpr.com

The background electrolyte's pH and concentration also significantly influence the separation. The pH affects the charge of the analyte and the electroosmotic flow. For valsartan separation with A-β-CD, a 25 mM phosphate (B84403) buffer at a pH of 8.0 was found to be optimal. researchgate.netmdpi.comnih.gov In another method using β-CD, a 30 mmol/L sodium acetate buffer at pH 4.5 provided the best results. jocpr.com Other optimized parameters include the applied voltage (+30 kV) and temperature (30 °C), which are adjusted to achieve efficient separation in a reasonable timeframe. researchgate.netnih.gov

Table 2: CZE Methodologies for Valsartan Enantiomer Resolution

Parameter Method 1: Acetyl-β-Cyclodextrin Method 2: β-Cyclodextrin
Capillary Fused-silica (50 µm I.D., 64/56 cm total/effective length) researchgate.netnih.gov Fused-silica (75 µm I.D., 60 cm effective length) jocpr.com
Chiral Selector (CS) 10 mM Acetyl-β-cyclodextrin (A-β-CD) researchgate.netmdpi.comnih.gov 18 mg/mL β-cyclodextrin (β-CD) jocpr.com
Background Electrolyte (BGE) 25 mM Phosphate buffer researchgate.netmdpi.comnih.gov 30 mmol/L Sodium acetate jocpr.com
pH 8.0 researchgate.netmdpi.comnih.gov 4.50 jocpr.com
Voltage +30 kV researchgate.netnih.gov 20 kV jocpr.com
Temperature 30 °C researchgate.netnih.gov Not Specified
Detection UV researchgate.net 254 nm jocpr.com
Resolution (Rs) Baseline separation reported researchgate.netnih.gov 1.64 jocpr.com
LOD for this compound 0.01% (relative to 1 mg/mL S-Valsartan) sigmaaldrich.comnih.gov 2.5 µg/mL jocpr.com
LOQ for this compound 0.05% (relative to 1 mg/mL S-Valsartan) sigmaaldrich.comnih.gov Not specified, detection limit is 2.5 µg/mL.
Linearity Range 0.05% - 3.0% nih.gov 0.0625 - 1.0 mg/mL jocpr.com
Accuracy (% Recovery) 97.0% - 99.6% sigmaaldrich.comnih.gov 100.12%

Spectroscopic and Hyphenated Techniques in Chiral Impurity Profiling

While separation techniques are essential for quantifying chiral impurities, spectroscopic methods, particularly when hyphenated with chromatography, provide invaluable structural information for confirmation and identification. researchgate.netglobalresearchonline.netmonash.edu

Nuclear Magnetic Resonance (NMR) for Stereochemical Confirmation and Impurity Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation and stereochemical analysis of chiral molecules. asianpubs.orgnih.gov For valsartan, NMR studies are crucial for confirming the identity of the desired (S)-enantiomer and for characterizing any impurities, including the (R)-enantiomer. asianpubs.orgoaji.net

A notable characteristic of valsartan observed in NMR spectra is the presence of two sets of resonances for both ¹H and ¹³C nuclei. nih.govresearchgate.net This phenomenon is due to the presence of two slowly interconverting conformers (or rotamers) resulting from hindered rotation around the C(O)-N amide bond. nih.govresearchgate.net Dynamic NMR (D-NMR) studies at variable temperatures can be used to study this conformational exchange process and determine the energy barrier for the rotation. nih.govresearchgate.net

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to assign all proton and carbon signals in the molecule. nih.gov The Nuclear Overhauser Effect (NOE), measured in a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, is particularly important for confirming stereochemistry by providing information about the spatial proximity of protons. ipb.pt

In the context of impurity profiling, the hyphenation of HPLC with NMR (LC-NMR) is a highly effective approach. scribd.commonash.edu After separation by HPLC, fractions containing impurities can be analyzed by NMR to determine their exact structure. This is essential for identifying process-related impurities or degradation products, ensuring that any peak observed in the chromatogram is fully characterized. researchgate.netasianpubs.orgoaji.net

Liquid Chromatography-Mass Spectrometry (LC-MS) in Enantiomeric Purity Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful hybrid technique for the assessment of enantiomeric purity, combining the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. For this compound, ensuring enantiomeric purity is critical, and LC-MS provides a robust methodology for quantifying the presence of its unwanted enantiomer, L-Valsartan. This approach is essential for quality control in the manufacturing of the bulk drug substance. ingentaconnect.comnih.gov

The core of the analysis lies in the effective chromatographic separation of the two enantiomers, followed by their unambiguous detection and quantification by the mass spectrometer. The development of a successful LC-MS method involves careful optimization of both the chromatographic conditions and the mass spectrometric parameters. osti.gov

Chiral Chromatographic Separation

The separation of valsartan enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely recognized for their broad applicability in resolving enantiomers. ingentaconnect.comnih.gov Research has demonstrated the successful separation of valsartan enantiomers using an amylose-based stationary phase, specifically the Chiralpak AD-H column. ingentaconnect.com

A normal-phase chromatographic method has proven effective for this separation. The mobile phase composition is a critical factor in achieving adequate resolution between the enantiomers. One validated method employs a mixture of n-hexane, 2-propanol, and trifluoroacetic acid. ingentaconnect.com The presence of an acidic modifier like trifluoroacetic acid can significantly enhance chromatographic efficiency and the resolution between the enantiomeric peaks. ingentaconnect.com However, for LC-MS applications, the use of non-volatile acids can lead to ion suppression in the mass spectrometer source. osti.gov Therefore, method adaptation often involves replacing non-volatile additives with volatile alternatives like formic acid or ammonium (B1175870) acetate, which are more compatible with MS detection. scielo.brnih.govmdpi.com

Detailed research findings have established specific conditions for the enantiomeric separation of valsartan. In one study, the typical retention times for the (R)-enantiomer (this compound) and the (S)-enantiomer (L-Valsartan) were approximately 8.0 and 9.2 minutes, respectively, achieving a resolution factor of not less than 3.2. ingentaconnect.com This high resolution indicates a baseline separation, which is crucial for accurate quantification of a minor enantiomeric impurity in the presence of a large excess of the main enantiomer. ingentaconnect.com

Table 1: Chromatographic Conditions for Valsartan Enantiomer Separation This table is interactive. You can sort and filter the data.

Parameter Condition Source
Stationary Phase Chiralpak AD-H (amylose-based) ingentaconnect.com
Mobile Phase n-hexane: 2-propanol: trifluoroacetic acid (85:15:0.2, v/v/v) ingentaconnect.com
Flow Rate 1.0 mL/min ingentaconnect.com
Retention Time (this compound) ~8.0 min ingentaconnect.com
Retention Time (L-Valsartan) ~9.2 min ingentaconnect.com
Resolution (Rs) ≥ 3.2 ingentaconnect.com

Mass Spectrometry Detection

Following chromatographic separation, the eluting enantiomers are introduced into the mass spectrometer for detection. Electrospray Ionization (ESI) is a commonly used soft ionization technique for valsartan analysis, typically operating in positive ion mode. scielo.brnih.gov In this mode, valsartan is detected as a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 436. scielo.brresearchgate.net The key advantage of MS detection is its specificity; since enantiomers have the identical mass, their identity can be confirmed, which is particularly useful when analyzing complex matrices or degradation products. osti.govnih.gov

For enhanced selectivity and quantitative performance, tandem mass spectrometry (LC-MS/MS) is often employed. nih.govmdpi.com This technique involves selecting the precursor ion (m/z 436 for valsartan) and inducing fragmentation to produce specific product ions. Monitoring these specific precursor-to-product ion transitions, a mode known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and improves the limits of detection. nih.gov While many published LC-MS/MS methods focus on the quantification of valsartan in biological fluids for pharmacokinetic studies, the same principles are directly applicable to enantiomeric purity testing. nih.govmdpi.comscielo.br

Detailed Research Findings

Validation studies for chiral LC methods provide crucial data on method performance, which is essential for quality control applications. For the determination of the L-Valsartan enantiomer as an impurity in this compound, key validation parameters include the limit of detection (LOD) and limit of quantification (LOQ).

Research has established these limits for the undesired enantiomer. The LOD, defined as the lowest concentration of an analyte that can be reliably distinguished from background noise (typically with a signal-to-noise ratio of 3), was found to be 200 ng/mL for the (R)-enantiomer in a sample of (S)-valsartan. ingentaconnect.com The LOQ, which is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy (signal-to-noise ratio of 10), was established at 600 ng/mL. ingentaconnect.com The method demonstrated excellent linearity in the concentration range of 600 ng/mL to 6000 ng/mL for the enantiomeric impurity, with a correlation coefficient of 0.999. ingentaconnect.com The recovery of the enantiomer was reported to be between 98.7% and 100.05%, indicating high accuracy. ingentaconnect.com

Table 2: Performance Data for the Analysis of Valsartan Enantiomeric Impurity This table is interactive. You can sort and filter the data.

Performance Parameter Result Source
Limit of Detection (LOD) 200 ng/mL ingentaconnect.com
Limit of Quantification (LOQ) 600 ng/mL ingentaconnect.com
Linearity Range 600 - 6000 ng/mL ingentaconnect.com
Correlation Coefficient (r²) 0.999 ingentaconnect.com
Accuracy (% Recovery) 98.7% - 100.05% ingentaconnect.com

These findings underscore the suitability and accuracy of using advanced liquid chromatography methods, which can be coupled with mass spectrometry, for the quantitative determination of the chiral impurity in bulk this compound, ensuring its quality and compliance with regulatory standards. ingentaconnect.com

Pharmacological and Biological Differentiation of Valsartan Enantiomers

Comparative Angiotensin II Receptor Binding Affinity and Selectivity

The primary mechanism of action for valsartan (B143634) is the selective blockade of the angiotensin II type 1 (AT1) receptor. nih.govdrugs.com This blockade prevents angiotensin II from binding and exerting its physiological effects, which include vasoconstriction and aldosterone (B195564) secretion, thereby lowering blood pressure. nih.govdrugs.commayoclinic.org The affinity and selectivity for this receptor are key determinants of the drug's efficacy, and these properties are markedly different between the two enantiomers.

AT1 Receptor Interaction Profile of D-Valsartan versus S-Valsartan

S-valsartan demonstrates a significantly higher binding affinity for the AT1 receptor compared to this compound. nih.govmdpi.com In fact, valsartan (referring to the S-enantiomer) has a binding affinity for the AT1 receptor that is approximately 20,000 to 30,000 times greater than its affinity for the AT2 receptor. drugbank.comoup.comlaboratoriochile.cl Studies comparing various ARBs have shown that while valsartan has a moderate binding affinity compared to some others in its class like candesartan, it is still a potent and highly selective AT1 receptor antagonist. laboratoriochile.clresearchgate.netscispace.com The (R)-enantiomer, this compound, exhibits a substantially lower affinity for the AT1 receptor, rendering it pharmacologically less active in mediating the primary therapeutic effects of the drug. mdpi.com

Table 1: Comparative Binding Affinities of ARBs for the AT1 Receptor

Compound Binding Affinity (pKi)
Candesartan 8.61 ± 0.21
Telmisartan 8.19 ± 0.04
Valsartan (S-enantiomer) 7.65 ± 0.12
Losartan 7.17 ± 0.07

Data from a radioligand binding study on wild-type AT1 receptors transiently expressed in COS-7 cells. researchgate.netscispace.com

Implications for AT2 Receptor Engagement

The significant disparity in binding affinity for the AT1 receptor between the enantiomers has implications for the engagement of the angiotensin II type 2 (AT2) receptor. By selectively blocking the AT1 receptor, S-valsartan leads to an increase in circulating levels of angiotensin II. drugbank.comlaboratoriochile.cl This elevated angiotensin II is then available to stimulate the largely unopposed AT2 receptors. drugbank.comlaboratoriochile.cloup.com Stimulation of the AT2 receptor is associated with several potentially beneficial effects, including vasodilation, anti-inflammatory actions, and inhibition of cell proliferation. laboratoriochile.cltandfonline.comahajournals.org

Given this compound's weak affinity for the AT1 receptor, it does not effectively block this receptor and therefore does not contribute to the same degree of AT2 receptor stimulation as the S-enantiomer. mdpi.com The cardioprotective and anti-inflammatory effects observed with valsartan treatment are, in part, attributed to this indirect stimulation of the AT2 receptor, a consequence of the potent and selective AT1 blockade by S-valsartan. oup.comtandfonline.comahajournals.org

Stereoselective Biological Activity and Functional Efficacy

The differences in receptor binding affinity directly translate to stereoselective biological activity and functional efficacy. The therapeutic effects of valsartan are almost exclusively attributed to the S-enantiomer.

Differential Modulation of Angiotensin II-Induced Pathways

Angiotensin II is known to be a pro-inflammatory and pro-oxidative molecule. oup.com S-valsartan, by blocking the AT1 receptor, effectively inhibits these detrimental pathways. oup.comfrontiersin.org For instance, S-valsartan has been shown to suppress the generation of reactive oxygen species (ROS) in leukocytes and inhibit the pro-inflammatory transcription factor NF-κB. oup.com It also modulates the mitogen-activated protein kinase (MAPK) pathways, which are involved in inflammation and lung injury. frontiersin.org

Lack of Eutomer-like Pharmacological Effects of this compound

This compound is considered an impurity in commercial preparations of S-valsartan and lacks the significant pharmacological effects of the eutomer. mdpi.com Its activity is substantially lower than that of the S-enantiomer, and it does not contribute to the blood pressure-lowering effects or the other beneficial cardiovascular and renal protective actions of the drug. nih.govmdpi.com The stereochemistry of valsartan is crucial for its specific interaction with the AT1 receptor, and the spatial arrangement of the groups in this compound does not allow for the same stabilizing, inactive conformation of the receptor that S-valsartan induces. scbt.com

Enantioselective Metabolic Pathways and Pharmacokinetics of Valsartan

The metabolism and pharmacokinetic profile of valsartan also exhibit enantioselective characteristics. Valsartan is primarily eliminated as an unchanged drug in the feces (about 83%) and urine (about 13%). fabad.org.tr Only a small portion, approximately 20% of the dose, is recovered as metabolites. fabad.org.tr The main metabolite is valeryl 4-hydroxy valsartan, which is pharmacologically inactive. fabad.org.tr

Table 2: Pharmacokinetic Properties of Valsartan (S-enantiomer)

Parameter Value
Bioavailability 10-35%
Time to Peak Plasma Concentration 2-4 hours
Half-life 6-9 hours
Protein Binding 95%
Primary Route of Elimination Feces (as unchanged drug)

Data compiled from various pharmacokinetic studies. fabad.org.trresearchgate.netahajournals.org

Cytochrome P450 Isoform Specificity (e.g., CYP2C9)

The metabolism of valsartan is limited, with only a small fraction of the administered dose undergoing biotransformation. nih.govrevportcardiol.org In vitro studies using human liver microsomes have definitively identified Cytochrome P450 2C9 (CYP2C9) as the sole isoform responsible for the oxidative metabolism of valsartan. nih.goveuropa.eu This metabolic process results in the formation of an inactive metabolite, valeryl-4-hydroxy valsartan. nih.govfabad.org.tr This metabolite accounts for only about 9% of an administered dose. nih.govfabad.org.tr

The specificity of CYP2C9 for valsartan has been demonstrated through several key findings:

Correlation Studies: A strong correlation (r = 0.889) was observed between the rate of 4-hydroxy valsartan formation and diclofenac (B195802) 4'-hydroxylase activity, a known marker for CYP2C9 activity, across microsomes from different individuals.

Recombinant Enzymes: Among a panel of recombinant human CYP enzymes, only CYP2C9 showed notable activity in catalyzing the 4-hydroxylation of valsartan.

Inhibition Studies: Only diclofenac, a specific inhibitor of CYP2C9, was able to inhibit the formation of the 4-hydroxy valsartan metabolite.

Table 1: In Vitro Kinetic Parameters for Valsartan 4-Hydroxylation by Human Liver Microsomes This interactive table summarizes the kinetic data for the formation of the 4-OH valsartan metabolite, catalyzed by the CYP2C9 enzyme.

Parameter Value Range Description
Apparent Km (Michaelis Constant) 41.9 - 55.8 µM Represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate.

| Vmax (Maximum Reaction Velocity) | 27.2 - 216.9 pmol min-1 mg-1 protein | Represents the maximum rate of the reaction when the enzyme is saturated with the substrate. |

Differential Biotransformation and Clearance Mechanisms

The primary route of elimination for valsartan is not metabolic biotransformation but rather direct excretion of the unchanged drug. nih.govontosight.ai This highlights a significant differentiation from drugs that are extensively metabolized. The clearance of valsartan is dominated by hepatobiliary transport.

Key aspects of its biotransformation and clearance include:

Limited Metabolism: Approximately 80% of an administered valsartan dose is eliminated as the unchanged parent compound. nih.gov Only about 20% is recovered as metabolites, with the main one being the inactive valeryl-4-hydroxy valsartan. nih.gov

Primary Excretion Route: The vast majority of the drug is cleared via biliary excretion into the feces, which accounts for about 83% of the dose. nih.govnih.gov Renal clearance plays a much smaller role, accounting for approximately 13% of the dose. nih.govnih.gov The total plasma clearance is about 2 L/h, with renal clearance contributing about 0.62 L/h (around 30% of total clearance). fabad.org.trnih.gov

Role of Transporters: The hepatic efflux transporter MRP2 (Multidrug Resistance-associated Protein 2) has been identified as a key mechanism in the canalicular transport of valsartan into the bile. europa.eurevportcardiol.org The hepatic uptake transporter OATP1B1 is also a substrate for valsartan. ontosight.ai

Table 2: Summary of Valsartan Clearance Mechanisms This interactive table outlines the primary methods by which valsartan is cleared from the body.

Clearance Pathway Percentage of Dose Primary Mechanism Key Molecules Involved
Biliary Excretion (Feces) ~83% Excretion of unchanged drug MRP2, OATP1B1
Renal Excretion (Urine) ~13% Excretion of unchanged drug -

| Metabolic Clearance | ~20% (of which 9% is 4-OH metabolite) | Oxidative biotransformation | CYP2C9 |

D Valsartan As a Critical Chiral Impurity in Pharmaceutical Development and Quality Control

Regulatory Perspectives on Enantiomeric Impurities in Drug Substances

Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the development and control of chiral drugs. acs.orgnih.gov Recognizing that enantiomers can exhibit different pharmacological and toxicological profiles, there is a clear preference for the development of single-enantiomer drugs over racemic mixtures. acs.orgamericanpharmaceuticalreview.com The inactive or less active enantiomer, often referred to as the "distomer," is treated as an impurity and its levels in the final drug substance must be justified and controlled. acs.org

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a framework for the control of impurities in new drug substances through its Q3A(R2) guideline. ich.org While this guideline explicitly excludes enantiomeric impurities from the standard qualification and identification thresholds due to practical analytical challenges, it emphasizes that they should be treated according to the same fundamental principles. ich.orgich.org This means that the level of the unwanted enantiomer must be controlled, and its specification in the drug substance should be justified based on data from preclinical and clinical studies. nih.govcanada.ca

For a new drug substance developed as a single enantiomer, regulatory authorities require:

Characterization: The stereoisomeric composition of the drug substance must be thoroughly known. fda.gov

Control of the Opposite Enantiomer: The specification for the drug substance should include a limit for the unwanted enantiomer. ich.orgcanada.ca This limit is typically qualified by the levels present in the batches used in safety and clinical trials. premier-research.com

Enantioselective Analytical Methods: Validated, enantioselective analytical procedures are required to accurately quantify the amount of the chiral impurity. nih.gov These methods are crucial for both release testing and stability studies to ensure the stereochemical integrity of the drug product over its shelf life. canada.cafda.gov

Justification for Racemates: If a drug is developed as a racemate, a justification for not developing a single enantiomer is required. acs.org

The FDA's 1992 guidelines on the development of new stereoisomeric drugs and the EMA's subsequent guidelines underscore the importance of addressing stereochemistry early in the drug development process. acs.orgnih.govfda.gov These regulations have driven the industry towards more sophisticated methods for chiral synthesis and separation to ensure the enantiomeric purity of drug products. americanpharmaceuticalreview.com

Development and Application of D-Valsartan as a Reference Standard for Impurity Profiling

The accurate quantification of this compound as a chiral impurity in Valsartan (B143634) API is essential for meeting regulatory requirements and ensuring product quality. This necessitates the availability of a well-characterized this compound reference standard. Pharmaceutical reference standards are highly purified compounds used as a benchmark for analytical measurements, enabling the identification and quantification of impurities. synzeal.com

The development of a this compound reference standard involves its synthesis, typically through chiral resolution or asymmetric synthesis, followed by rigorous purification and characterization to confirm its identity and purity. This standard is then used in the validation of analytical methods designed to separate and quantify the enantiomers of Valsartan.

The primary application of the this compound reference standard is in impurity profiling. Impurity profiling is the identification and quantification of all potential and actual impurities in a drug substance. researchgate.net In the context of Valsartan, this involves using an enantioselective analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE), to separate this compound from the active (S)-enantiomer. ingentaconnect.commdpi.comjocpr.com

Several analytical methods have been developed for the chiral separation of Valsartan enantiomers:

High-Performance Liquid Chromatography (HPLC): A robust LC method using a Chiralpak AD-H column (an amylose-based stationary phase) has been shown to effectively resolve the enantiomers. ingentaconnect.com The mobile phase, consisting of n-hexane, 2-propanol, and trifluoroacetic acid, allows for a resolution of greater than 3.2 between the enantiomers. ingentaconnect.com The limit of detection (LOD) and limit of quantification (LOQ) for the (R)-enantiomer were found to be 200 ng/mL and 600 ng/mL, respectively. ingentaconnect.com

Capillary Zone Electrophoresis (CZE): A CZE method utilizing β-cyclodextrin (β-CD) as a chiral selector has also been successfully employed. jocpr.comjocpr.com This method achieved baseline separation of the (R,S)-enantiomers with a resolution of 1.64. jocpr.comjocpr.com The detection limit for the Valsartan enantiomer was 2.5 µg/mL. jocpr.comjocpr.com Another CZE method using acetyl-β-CD (A-β-CD) as a chiral selector demonstrated an LOD of 0.01% and an LOQ of 0.05% for the R-enantiomer. mdpi.com

Ligand-Exchange Chromatography: A method using L-isoleucine as a chiral selector in the mobile phase has also been developed for the separation of Valsartan enantiomers. chula.ac.th

By spiking the active Valsartan sample with a known amount of the this compound reference standard, analysts can confirm the identity of the impurity peak and accurately quantify its concentration in the API. This process is a critical component of quality control, ensuring that each batch of Valsartan meets the predefined specifications for enantiomeric purity. ingentaconnect.com

Table 1: Analytical Methods for this compound Quantification

Analytical Technique Chiral Selector/Stationary Phase Key Findings Reference
High-Performance Liquid Chromatography (HPLC) Chiralpak AD-H (amylose-based) Resolution > 3.2; LOD = 200 ng/mL; LOQ = 600 ng/mL ingentaconnect.com
Capillary Zone Electrophoresis (CZE) β-cyclodextrin (β-CD) Resolution = 1.64; Detection Limit = 2.5 µg/mL jocpr.comjocpr.com
Capillary Zone Electrophoresis (CZE) Acetyl-β-CD (A-β-CD) LOD = 0.01%; LOQ = 0.05% mdpi.com
Ligand-Exchange Chromatography L-isoleucine Resolution > 2.7 chula.ac.th

Strategies for Control and Reduction of this compound in Valsartan APIs

The control of this compound levels in Valsartan API begins with the synthesis of the drug molecule itself. Several synthetic routes to Valsartan have been developed, with a key focus on maintaining the stereochemical integrity of the chiral center derived from L-valine. researchgate.netbeilstein-journals.org

One common issue in some synthetic pathways is the partial racemization of the L-valine moiety, leading to the formation of the undesired this compound. researchgate.net This can occur during steps such as the formation of the tetrazole ring or the hydrolysis of an ester group under harsh acidic or basic conditions. researchgate.netacs.org

To mitigate the formation of this compound, several strategies are employed:

Stereoselective Synthesis: The ideal approach is to use a stereoselective synthesis that exclusively or predominantly produces the desired (S)-enantiomer. This often involves using chiral starting materials, such as L-valine methyl ester, and carefully controlling reaction conditions to prevent racemization. researchgate.netbeilstein-journals.org One reported synthesis starts from L-valine methyl ester hydrochloride and proceeds through four steps, including a key palladium-catalyzed Suzuki coupling, to yield Valsartan with high purity. researchgate.net Another efficient synthesis utilizes a Negishi coupling as the key step. beilstein-journals.orgresearchgate.net

Chiral Resolution: In processes where a racemic or partially racemic mixture is formed, a chiral resolution step can be introduced to separate the enantiomers. Diastereomeric crystallization is a common technique, where the enantiomeric mixture is reacted with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization. researchgate.net For example, dehydroabietylamine (B24195) has been used for the chiral separation of R- and S-valsartan. researchgate.net

Purification: Following synthesis, purification steps are crucial to remove impurities, including this compound. Recrystallization is a common method used to enhance the purity of the final API. acs.org One process describes dissolving crude valsartan in an aqueous sodium carbonate solution, followed by acidification and extraction to yield a product with high HPLC purity (99.82%) and an enantiomeric excess of 99.95%. acs.org

Process Optimization and Control: Careful optimization of reaction parameters such as temperature, pH, and reaction time is essential to minimize racemization and other side reactions that could lead to the formation of impurities. researchgate.net In-process controls and monitoring are implemented to ensure the reaction is proceeding as expected and to detect any deviations that could impact the enantiomeric purity of the final product.

The selection of raw materials is also a critical control point. For instance, ensuring the enantiomeric purity of the L-valine derivative used as a starting material is crucial to prevent the introduction of the corresponding isoleucine analogue impurity in the final product. google.com

Ultimately, a combination of a well-designed, stereoselective synthetic route, along with robust purification and analytical control strategies, is necessary to ensure that the level of this compound in the final Valsartan API is consistently below the specified limits, guaranteeing the quality, safety, and efficacy of the medication. americanpharmaceuticalreview.com

Stability Profile and Degradation Phenomena Affecting D Valsartan Content

Chiral Stability Under Environmental and Process Stress Conditions

The chiral center in the D-Valsartan molecule, derived from the L-valine starting material, can be susceptible to inversion under certain environmental and process-related stresses. acgpubs.orgresearchgate.net This potential for racemization, the conversion of the pure (S)-enantiomer to a mixture of (S) and (R)-enantiomers, underscores the importance of controlled manufacturing and storage conditions. researchgate.netgoogle.com Forced degradation studies, which intentionally subject the drug substance to harsh conditions, help to identify the circumstances under which the chiral and chemical stability of this compound is compromised. nih.gov

Research indicates that this compound exhibits varying stability across different stress conditions. It is reported to be relatively stable under thermal stress when exposed to dry heat. acgpubs.org However, significant degradation is observed under photolytic conditions and upon exposure to acid hydrolysis. nih.govtandfonline.comconicet.gov.ar One study noted that exposure to UV light produced two degradation products, while acid hydrolysis resulted in one major degradant. tandfonline.comconicet.gov.ar Another investigation found that while degradation was not observed under certain acid and alkaline hydrolysis and thermal exposure tests, mild degradation did occur upon photolysis and exposure to hydrogen peroxide. nih.gov

The manufacturing process itself presents potential risks for racemization. For instance, the synthesis of the tetrazole ring and the hydrolysis of the L-valine ester intermediate are steps where partial racemization can occur, leading to the formation of the undesired (R)-isomer. researchgate.net This highlights the sensitivity of the chiral center to acidic or alkaline conditions, particularly when combined with elevated temperatures. acgpubs.orgresearchgate.net Consequently, process parameters must be carefully controlled; for example, specific crystalline forms of Valsartan (B143634) are prepared at temperatures where the compound is known to be stable to racemization. google.com

The following table summarizes findings from various forced degradation studies on Valsartan, indicating the conditions that may affect its stability and, by extension, its enantiomeric purity.

Stress ConditionObservationReference
Acid Hydrolysis (e.g., HCl)Significant degradation observed, particularly with heat. acgpubs.orgtandfonline.com One study reported 9.2% degradation. scispace.com Another noted the formation of a major degradation product at RRT 0.40. acgpubs.org acgpubs.orgtandfonline.comscispace.com
Alkaline Hydrolysis (e.g., NaOH)Results vary. Some studies report stability nih.gov, while others show mild degradation (e.g., 6.5%). scispace.com One investigation found no reaction at 70°C for 1 hour in 0.1N NaOH. acgpubs.org acgpubs.orgnih.govscispace.com
Oxidative Stress (e.g., H₂O₂)Mild to significant degradation reported. One study found a major degradant at RRT 0.27. acgpubs.org Another study found the drug to be stable under oxidation. scispace.com acgpubs.orgnih.govscispace.com
Thermal Stress (Dry Heat)Generally found to be stable. acgpubs.orgnih.gov However, one report indicated 12.2% degradation under thermal conditions. scispace.com acgpubs.orgnih.govscispace.com
Photolytic Stress (UV/Light Exposure)Consistently reported to cause degradation. nih.govamazonaws.com One study identified two distinct degradation products (DP-1 and DP-2). tandfonline.comconicet.gov.ar nih.govtandfonline.comconicet.gov.aramazonaws.com

Investigation of Racemization Kinetics and Degradation Pathways Impacting Enantiomeric Purity

The maintenance of the enantiomeric purity of this compound is critical, as the pharmacological activity resides in the (S)-enantiomer. mdpi.com Degradation pathways that lead to the formation of the (R)-enantiomer (racemization) or other degradation products directly impact the quality and efficacy of the drug.

The kinetics of racemization describe the rate at which the pure (S)-enantiomer converts to a racemic mixture. While specific kinetic parameters for this compound are not widely published, the conditions leading to racemization have been identified. The process is particularly relevant during chemical synthesis and under hydrolytic stress. researchgate.net The chiral center's proximity to a carbonyl group within the valine moiety makes it susceptible to deprotonation and subsequent reprotonation under acidic or basic conditions, especially at elevated temperatures. This can flip the stereochemistry, leading to racemization and a loss of enantiomeric excess.

Beyond racemization, specific chemical degradation pathways have been elucidated through stress testing.

Acid Hydrolysis: Under strong acidic conditions and heat (e.g., refluxing in 1N HCl), this compound undergoes hydrolysis. acgpubs.orgconicet.gov.ar This leads to the formation of specific degradation products. One major degradant has been identified, resulting from the cleavage of the amide bond. acgpubs.org Studies using LC-MS have been crucial in identifying these degradants, as some may co-elute with the parent drug when using less selective detection methods like HPLC-PDA, potentially masking the true extent of degradation. scielo.br

Photodegradation: Exposure to light is a significant factor in the degradation of this compound. This pathway is distinct from hydrolysis and oxidation and leads to the formation of unique impurities. tandfonline.comconicet.gov.ar Studies have successfully isolated and characterized photolytic degradants, confirming that light exposure is a critical parameter to control during manufacturing and storage. tandfonline.com

The following table details key degradation products (DPs) of Valsartan identified under specific stress conditions.

Degradation Product (DP)Formation ConditionDescriptionReference
ent-Valsartan (R-isomer)Synthesis (acid/base hydrolysis), potential for thermal and pH stressThe enantiomer of this compound, formed via racemization. Considered impurity A by the European Pharmacopoeia. nih.govresearchgate.net
Acid Degradant (DP-3)Acid Hydrolysis (refluxing 1N HCl)A product formed from acid-catalyzed cleavage. Identified with a relative retention time (RRT) of 0.40 in one study. acgpubs.orgtandfonline.comconicet.gov.ar
Oxidative DegradantOxidative Stress (30% H₂O₂)A product formed under oxidative conditions, identified with an RRT of 0.27. acgpubs.org
Photolytic Degradant 1 (DP-1)Photolytic StressOne of two primary products formed upon exposure to light. tandfonline.comconicet.gov.ar
Photolytic Degradant 2 (DP-2)Photolytic StressThe second primary product formed upon exposure to light. tandfonline.comconicet.gov.ar

The investigation into these degradation pathways and the kinetics of racemization is essential for developing robust manufacturing processes and analytical methods. nih.govscispace.com Stability-indicating methods, typically using HPLC, are validated to ensure they can separate this compound from all potential degradants, including its chiral counterpart, thereby ensuring the quality of the final drug product. nih.govnih.gov

Emerging Research Directions and Methodological Advancements for D Valsartan Studies

Development of Ultra-Trace Enantiomer Detection Methods

The accurate quantification of D-Valsartan as a chiral impurity in the active L-Valsartan pharmaceutical ingredient is paramount for quality control. To this end, researchers have focused on developing highly sensitive and robust analytical techniques capable of detecting the enantiomer at ultra-trace levels. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) have emerged as the principal methods for this chiral separation.

Recent studies have demonstrated significant progress in enhancing the detection limits for this compound. Methodologies using chiral stationary phases (CSPs) in HPLC are common. For instance, an LC method using a Chiralpak AD-H column, which is based on amylose (B160209), has been validated for the enantiomeric separation of valsartan (B143634). nih.gov This method achieved a limit of detection (LOD) of 200 ng/mL and a limit of quantification (LOQ) of 600 ng/mL for the R-enantiomer (this compound). nih.gov The use of trifluoroacetic acid in the mobile phase was found to be crucial for improving chromatographic efficiency. nih.gov

Capillary Zone Electrophoresis (CZE) offers an alternative with high separation efficiency. One CZE method achieved baseline separation of the valsartan enantiomers using β-cyclodextrin (β-CD) as a chiral selector. jocpr.comjocpr.com This technique reported a detection limit of 2.5 µg/mL for the valsartan enantiomer. jocpr.comjocpr.com Another advanced CE method, utilizing acetyl-β-cyclodextrin (A-β-CD) as a chiral selector, pushed the boundaries of detection even further. This optimized method reported an LOD of 0.01% and an LOQ of 0.05%, relative to a 1 mg/mL concentration of valsartan, demonstrating its suitability for determining the chiral purity in final drug products. researchgate.netnih.gov

The table below summarizes key performance indicators from recently developed analytical methods for this compound detection.

Method Chiral Selector/Stationary Phase Limit of Detection (LOD) Limit of Quantification (LOQ) Source(s)
HPLCChiralpak AD-H (amylose-based)200 ng/mL600 ng/mL nih.gov
CZEβ-cyclodextrin (β-CD)2.5 µg/mLNot Reported jocpr.comjocpr.com
CZEAcetyl-β-cyclodextrin (A-β-CD)0.01% (relative to 1 mg/mL)0.05% (relative to 1 mg/mL) researchgate.netnih.gov

Computational Chemistry and Molecular Modeling for Stereochemical Prediction

Computational chemistry and molecular modeling have become indispensable tools for understanding and predicting the stereochemical behavior of chiral molecules like valsartan. nih.gov These in silico methods provide deep insights into the mechanisms of chiral recognition, which is fundamental for designing effective enantioselective separation techniques and understanding pharmacological activity. d-nb.info

Molecular docking simulations are widely used to investigate the interactions between valsartan enantiomers and chiral selectors or biological receptors. d-nb.info Studies have modeled the binding of valsartan at the Angiotensin II Type 1 (AT1) receptor, revealing that different enantiomers and even different conformers (cis/trans isomers of the amide bond) adopt distinct poses within the receptor's binding site. researchgate.netnih.gov For example, docking studies combined with molecular dynamics (MD) simulations have shown that the major 'trans' conformation of valsartan is the predominant form that binds to the AT1 receptor. nih.gov These simulations also highlighted key interactions, such as the bridging of valsartan's acidic groups by the amino acid LYS199 in the receptor. researchgate.netnih.gov

Furthermore, computational models are used to elucidate the chiral recognition mechanisms of analytical methods. By simulating the interaction between D- and L-valsartan with chiral stationary phases like cyclodextrin (B1172386) derivatives, researchers can predict which enantiomer will form a more stable complex, thus explaining the elution order observed in chromatography. d-nb.info For instance, molecular docking can reveal differences in binding energy scores between enantiomers and a CSP, which qualitatively correlates with the experimental enantiomeric resolution. d-nb.info This predictive power accelerates the development of new and improved chiral separation methods by allowing for the rational selection of chiral selectors and analytical conditions. nih.gov

Innovations in Green Chemistry for Enantioselective Production and Purification

The pharmaceutical industry is increasingly adopting green chemistry principles to create more sustainable and environmentally friendly manufacturing processes. iipseries.orgunibo.itresearchgate.net This shift is particularly relevant for the production of enantiopure drugs like L-Valsartan, where the synthesis and removal of the unwanted D-enantiomer can be resource-intensive. acs.org

Enantioselective Synthesis and Resolution: One of the core strategies in green chemistry is the use of biocatalysis. researchgate.net Enzymes, such as lipases, are being explored for the enantioselective synthesis and resolution of valsartan. mdpi.com Patents describe methods for the enantioselective hydrolysis of racemic valsartan esters using various commercial lipases, such as Novozym 435. mdpi.comgoogle.com This enzymatic resolution process can selectively produce the desired L-valsartan, leaving the D-enantiomer to be separated or racemized for reuse, thus minimizing waste. mdpi.com Chemoenzymatic processes, which combine chemical and enzymatic steps, are also being developed to improve yield and enantiopurity. europa.eu

Green Purification Technologies: Purification of the final active pharmaceutical ingredient is a critical step that often involves large volumes of organic solvents. rsc.org Innovations in this area focus on reducing solvent use and increasing efficiency. Supercritical fluid chromatography (SFC) is a promising green alternative to traditional HPLC for chiral separations. lcms.czresearchgate.net SFC uses supercritical carbon dioxide as the primary mobile phase, which is non-toxic, non-flammable, and readily available. nih.gov This technique offers advantages in speed and efficiency while significantly reducing the consumption of organic solvents, making it an attractive option for both analytical and preparative-scale chiral purification of valsartan. lcms.czresearchgate.netchromatographyonline.com

Another area of research involves the development of greener crystallization and purification methods. One patented process describes the purification of valsartan using a mixed solvent system of an alcohol and an ester, which effectively removes the D-isomer and improves the product's physical characteristics without the use of alkaline reagents that could promote racemization. google.com Research into diastereomeric crystallization using natural resolving agents like dehydroabietylamine (B24195) also presents an efficient and potentially more sustainable route for separating valsartan enantiomers on an industrial scale. researchgate.net

Q & A

Q. How can researchers address heterogeneity in multicenter trials assessing this compound's cardiovascular outcomes?

  • Methodological Answer : Use mixed-effects models to account for center-specific variability. Predefine subgroup analyses (e.g., age, baseline BP) and apply CONSORT guidelines for reporting attrition bias and intention-to-treat (ITT) deviations .

Q. What computational tools are recommended for elucidating this compound's structure-activity relationship (SAR) in analog development?

  • Methodological Answer : Combine molecular dynamics simulations (e.g., GROMACS) with free-energy perturbation (FEP) calculations to predict binding affinity changes. Validate with synthetic chemistry followed by radioligand displacement assays .

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